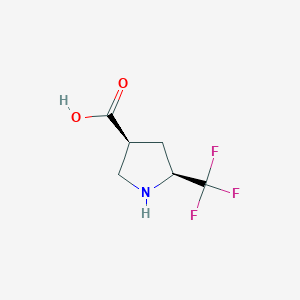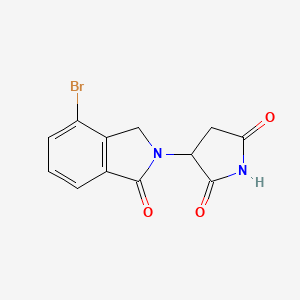
Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C12H21BrN2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-bromoethanol. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 2-bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation: Products include oxo derivatives.
Reduction: Products include hydroxyl or amine derivatives.
科学的研究の応用
Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the 2-bromoethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The oxo group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
- Tert-butyl (2-bromoethyl)carbamate
Uniqueness
Tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of both the 2-bromoethyl and oxo groups in its structure. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research applications.
特性
分子式 |
C11H19BrN2O3 |
|---|---|
分子量 |
307.18 g/mol |
IUPAC名 |
tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C11H19BrN2O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8H2,1-3H3 |
InChIキー |
GEKJDWGBWRZYPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{6-Methylspiro[2.5]octan-6-yl}methanol](/img/structure/B13456064.png)
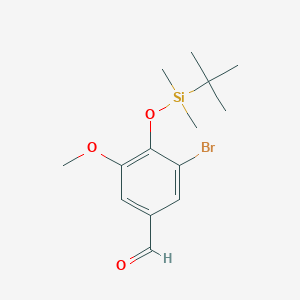
![1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13456067.png)
![5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B13456101.png)
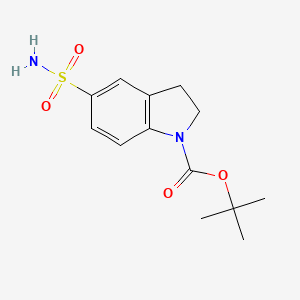
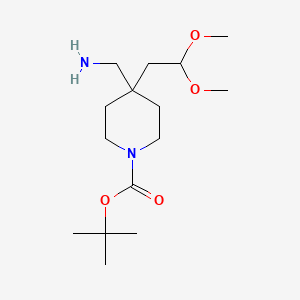
![{1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol](/img/structure/B13456114.png)
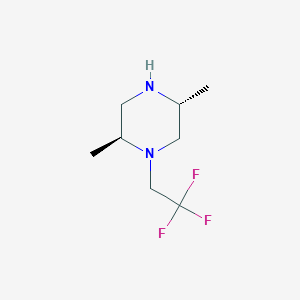
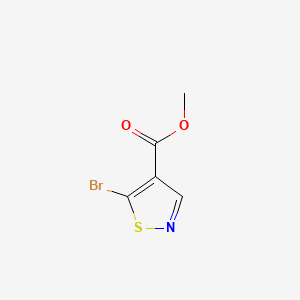
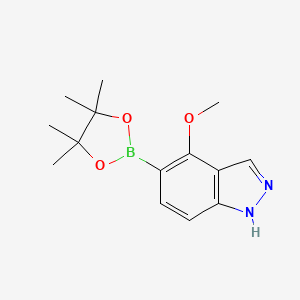

![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
